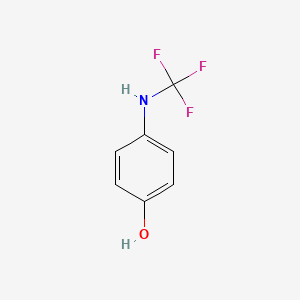
4-Iodo-3-hydroxyaminobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-3-hydroxyaminobenzamide is an organic compound characterized by the presence of an iodine atom, a hydroxyl group, and an amine group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-hydroxyaminobenzamide typically involves the iodination of 3-hydroxyaminobenzamide. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced to the benzamide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-3-hydroxyaminobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Thiols, amines, nucleophilic substitution conditions.
Major Products Formed
Oxidation: Formation of 4-iodo-3-oxoaminobenzamide.
Reduction: Formation of 4-iodo-3-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Iodo-3-hydroxyaminobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Iodo-3-hydroxyaminobenzamide involves its interaction with cellular reducing systems. In cancer cells, the compound is reduced to a toxic intermediate that induces cell death. This selective reduction is due to the unique metabolic pathways present in malignant cells . The compound targets specific enzymes involved in cellular redox reactions, leading to the disruption of cellular homeostasis and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodo-3-nitrobenzamide: Similar structure but with a nitro group instead of a hydroxyl group.
3-Hydroxyaminobenzamide: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodo-3-aminobenzamide:
Uniqueness
4-Iodo-3-hydroxyaminobenzamide is unique due to the presence of both an iodine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo selective reduction in cancer cells makes it a promising candidate for therapeutic development.
Propiedades
Número CAS |
169262-75-3 |
|---|---|
Fórmula molecular |
C7H7IN2O2 |
Peso molecular |
278.05 g/mol |
Nombre IUPAC |
3-(hydroxyamino)-4-iodobenzamide |
InChI |
InChI=1S/C7H7IN2O2/c8-5-2-1-4(7(9)11)3-6(5)10-12/h1-3,10,12H,(H2,9,11) |
Clave InChI |
KBMBRUVLWPRGLO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)N)NO)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



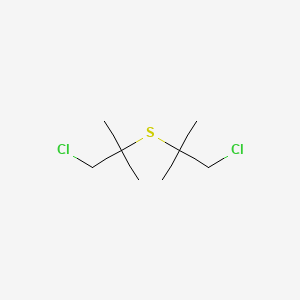
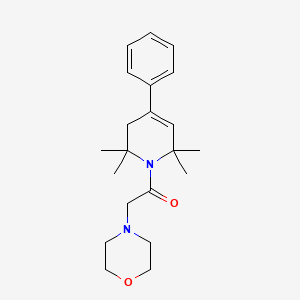
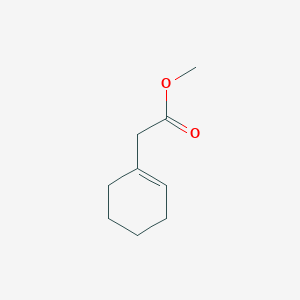


![6,7-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13960958.png)
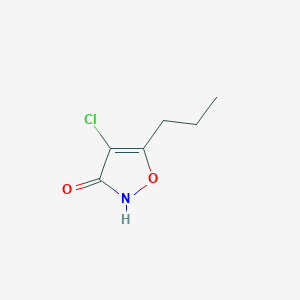


![N-[(Ethylamino)thioxomethyl]-N'-phenylpropanimidamide](/img/structure/B13960979.png)

